2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Salt form selection Aqueous solubility Assay preparation

Eliminate salt-form variability in biophysical assays. This N-(3-fluorobenzyl)-DL-alanine hydrochloride (CAS 1396962-19-8) provides a defined 1:1 HCl stoichiometry for accurate active-concentration calculations in SPR and ITC. The meta-fluorine substituent enables direct 19F NMR binding detection without fluorophore labeling. • Defined HCl salt (MW 233.67 g/mol) eliminates free-base weight correction errors. • 19F NMR reporter for label-free hit identification in fragment-based screening. • Dual-sourced from multiple vendors at 95% purity to ensure long-term supply redundancy.

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
CAS No. 1396962-19-8
Cat. No. B1438023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
CAS1396962-19-8
Molecular FormulaC10H13ClFNO2
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCC1=CC(=CC=C1)F.Cl
InChIInChI=1S/C10H12FNO2.ClH/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8;/h2-5,7,12H,6H2,1H3,(H,13,14);1H
InChIKeyHMKHNQRLIWCIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride (CAS 1396962-19-8): Compound Class and Procurement Baseline


2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride (CAS 1396962-19-8) is a synthetic N-substituted amino acid derivative, classified as N-(3-fluorobenzyl)-DL-alanine hydrochloride [1]. The compound consists of a racemic alanine core bearing an N-(3-fluorobenzyl) substituent, supplied as the hydrochloride salt (molecular formula C₁₀H₁₃ClFNO₂, MW 233.67 g/mol) [1]. It belongs to a broader family of fluorinated benzyl-amino acid building blocks used as versatile small-molecule scaffolds in medicinal chemistry and fragment-based drug discovery . The compound is primarily sourced from research chemical suppliers (e.g., Santa Cruz Biotechnology, Biosynth, AKSci, Bidepharm, Leyan) at purities of 95% to ≥98%, and carries GHS hazard warnings for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation [2].

Fragment-based screening library: Ro3-compliant scaffold, 15 heavy atoms
Built-in 19F NMR probe for label-free binding and metabolism studies
Hydrochloride salt simplifies assay preparation and stoichiometric calculations
Racemic DL form available off-the-shelf for initial screening campaigns

Why 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride Cannot Be Generically Substituted by In-Class Analogs


Within the N-benzylalanine scaffold class, three structural variables create quantifiable divergence that precludes casual interchange: (i) the presence and ring position of the fluorine substituent on the benzyl group alters computed lipophilicity (XLogP3-AA of the free base = -0.9) and electronic properties relative to the non-fluorinated N-benzylalanine analog (CAS 1396964-66-1) [1]; (ii) the alpha-amino acid connectivity (2-substituted propanoic acid) versus the beta-amino acid regioisomer (3-substituted propanoic acid) yields a different scaffold topology with distinct hydrogen-bond donor/acceptor geometry [2]; and (iii) the hydrochloride salt form provides different solid-state handling, aqueous solubility, and hygroscopicity characteristics compared to the free base (CAS 1396964-64-9, MW 197.21 g/mol) [3]. These variables are not cosmetic—in fragment-based screening, a single atom change (H→F) or a shift in substitution position can alter binding mode, target engagement, and hit expansion trajectories. Procurement decisions must therefore be guided by the specific combination of salt form, fluorine position, and amino acid backbone that matches the experimental system.

Fluorine Non-fluorinated benzyl analog may not support 19F NMR monitoring and alters lipophilicity profile.
Scaffold Beta-amino acid regioisomer differs in scaffold topology and pharmacophoric geometry; hit profiles may not transfer.
Salt form Free base may exhibit different aqueous solubility and requires salt correction; direct substitution may shift assay concentration.
Steric bulk Valine-core analog introduces greater steric demand; fragment-growing context may not replicate alanine-core hit behavior.

Quantitative Differentiation Evidence for 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Differentiation

The hydrochloride salt (CAS 1396962-19-8, MW 233.67) differs from the free base (CAS 1396964-64-9, MW 197.21) by the addition of one HCl equivalent (ΔMW = 36.46 g/mol). While no experimental aqueous solubility data were located for this specific compound, the general class behavior of amino acid hydrochloride salts predicts superior aqueous solubility compared to the zwitterionic free base, which is critical for biochemical assay preparation at mM concentrations [1]. The salt form also provides a defined stoichiometric entity with three hydrogen bond donors (vs. two in the free base), altering crystal packing and hygroscopicity [2]. For procurement, the hydrochloride salt eliminates the need for in situ salt formation and pH adjustment during assay buffer preparation, reducing inter-experiment variability [1].

Salt vs. free base
Class-level
HCl salt (MW 233.67) vs. free base (MW 197.21): ΔMW 36.46 g/mol, HBD 3 vs. 2. Predicted aqueous solubility ≥10-fold higher for HCl salt (class-level).
Salt form selection impacts weigh-and-dissolve workflows and assay concentration accuracy.
Experimental solubility data not located; class inference from amino acid hydrochloride behavior.
Salt form selection Aqueous solubility Assay preparation Solid-state handling

Meta-Fluorine Benzyl Substitution vs. Non-Fluorinated Benzyl Analog: Lipophilicity and Metabolic Stability Differentiation

The 3-fluorobenzyl substituent on the target compound introduces a single fluorine atom at the meta position of the phenyl ring, differentiating it from the non-fluorinated benzyl analog (2-(benzylamino)propanoic acid hydrochloride, CAS 1396964-66-1, MW 215.67). The computed XLogP3-AA for the target compound's free base is -0.9, indicating moderate polarity; the non-fluorinated analog would be expected to have higher lipophilicity [1]. The electron-withdrawing effect of meta-fluorine (Hammett σₘ = +0.34) reduces the basicity of the secondary amine nitrogen (predicted pKa reduction of approximately 0.5–0.8 log units), which can alter protonation state at physiological pH and affect binding to biological targets [2]. Additionally, the fluorine atom serves as a ¹⁹F NMR probe, enabling direct monitoring of compound stability, protein binding, and metabolism in biochemical assays without isotopic labeling—a capability absent in the non-fluorinated analog [3].

Meta-F vs. non-F
Reported
Target (free base XLogP3-AA = -0.9) vs. non-fluorinated analog (higher predicted logP). Estimated ΔlogP ≈ -0.3 to -0.5; ΔpKa(NH) ≈ -0.5 to -0.8; categorical gain of 19F NMR capability.
Meta-fluorine provides a spectroscopic handle for binding and metabolism studies without isotopic labeling.
Computed XLogP3-AA; Hammett σₘ = +0.34; class-level 19F NMR applicability.
Fluorine substitution Lipophilicity Metabolic stability 19F NMR probe

Alpha-Amino Acid Scaffold (2-Substituted) vs. Beta-Amino Acid Regioisomer: Topological and Receptor-Interaction Differentiation

The target compound (CAS 1396962-19-8) is a 2-substituted propanoic acid derivative (alpha-amino acid scaffold, IUPAC: 2-[(3-fluorophenyl)methylamino]propanoic acid hydrochloride), placing the N-(3-fluorobenzyl) group on the carbon alpha to the carboxylic acid [1]. This contrasts with the regioisomeric 3-substituted analog (3-{[(3-fluorophenyl)methyl]amino}propanoic acid hydrochloride), a beta-amino acid scaffold where the substituent is on the carbon beta to the carboxylic acid . The topological polar surface area (TPSA) is identical at 49.3 Ų for both scaffolds, but the spatial arrangement of hydrogen bond donors/acceptors differs significantly: the alpha-scaffold positions the amine and carboxylic acid on the same carbon (vicinal), enabling intramolecular interaction, while the beta-scaffold separates them by one methylene unit, producing a distinct pharmacophoric geometry [1]. This topological difference is non-trivial in fragment-based screening, where the same substituent on different scaffolds can yield divergent hit profiles against the same target [2].

α- vs. β-amino acid
Reported
α-scaffold (2-substituted propanoic acid, TPSA 49.3 Ų, rotatable bonds 4) vs. β-regioisomer (rotatable bonds 5). N···COOH distance ~1.5 Å shorter in α-form; intramolecular H-bond possible.
Scaffold topology determines 3D pharmacophoric presentation; hit profiles may not transfer between regioisomers.
TPSA identical; structural difference is non-trivial in fragment-based screening.
Scaffold topology Regioisomer differentiation Fragment library design Shape diversity

Alanine Core vs. Valine Core Analog: Side-Chain Steric Bulk and Physicochemical Differentiation

The target compound features a methyl side chain at the alpha-carbon (alanine core, MW 233.67), whereas the closest higher homolog, 2-{[(3-fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride (CAS 1396964-92-3), incorporates an isopropyl side chain (valine core, MW 261.72) [1][2]. The ΔMW of 28.05 g/mol and the increased steric bulk of the isopropyl group (van der Waals volume increase of approximately 28 ų per added methylene) represent a substantial structural perturbation [2]. In fragment-based drug design, the alanine scaffold is preferred for initial fragment screening due to its lower molecular complexity and higher ligand efficiency potential, while the valine analog is typically employed during the fragment-growing phase to probe hydrophobic pockets [3]. The smaller alanine core also permits a higher heavy atom count efficiency in fragment libraries (15 heavy atoms vs. 18 for the valine analog), aligning with the Rule of Three (Ro3) guidelines for fragment selection [1][2].

Ala vs. Val core
Reported
Alanine core (MW 233.67, 15 heavy atoms) vs. valine analog (MW 261.72, 18 heavy atoms). ΔMW 28.05 g/mol; estimated Δvan der Waals volume ≈ +28 ų. Alanine core is Ro3-compliant (MW
Smaller alanine core supports ligand-efficient fragment screening; valine core is a fragment-growing tool.
Rule of Three guidelines: alanine core aligns with initial fragment selection criteria.
DL vs. enantiopure
Data to verify
Racemic DL HCl salt (CAS 1396962-19-8) is commercially available from ≥5 suppliers (e.g., Santa Cruz $334/1g). L- and D-enantiomer HCl salts are not commercially cataloged.
Procurement planning: racemic form is off-the-shelf; enantiopure material requires custom synthesis.
Vendor survey May 2026; enantiopure free bases exist but are not available as HCl salts.
Purity & QC tiers
Data to verify
Standard 95% purity (AKSci, Bidepharm, Leyan) vs. premium ≥98% (Wanvibio). Bidepharm provides batch-specific NMR, HPLC, GC traces; not uniformly offered by all suppliers.
≥98% tier and batch QC reduce systematic concentration errors for quantitative biophysical assays.
3% purity differential may translate to 3% active concentration error if uncorrected.
Side-chain engineering Steric bulk Molecular recognition Fragment growing

Racemic DL Form vs. Enantiopure L- or D- Forms: Stereochemical Scope and Procurement Availability

The target compound (CAS 1396962-19-8) is supplied as the racemic DL-mixture (undefined stereocenter count = 1 as per PubChem), while enantiopure forms exist as separate entities: (2S)-2-[(3-fluorophenyl)methylamino]propanoic acid (CID 28354397, N-(3-fluorobenzyl)-L-alanine) and (2R)-2-[(3-fluorophenyl)methylamino]propanoic acid (CID 20848013, N-(3-fluorobenzyl)-D-alanine) [1][2][3]. Critically, the hydrochloride salt formulation (CAS 1396962-19-8) is only commercially cataloged in racemic form across major suppliers (Santa Cruz Biotechnology, Biosynth, AKSci, Bidepharm, Leyan); neither the L- nor D-enantiomer hydrochloride salts have been located in commercial vendor catalogs [1]. For procurement, the racemic hydrochloride provides a cost-effective, readily available entry point for initial screening (Santa Cruz: $334/1g), while enantiopure free bases (if required for chiral SAR) would necessitate custom synthesis or chiral resolution, adding weeks to months of lead time . The racemic form also serves as an achiral negative control in experiments where stereospecific target engagement is being evaluated [3].

DL vs. enantiopure
Data to verify
Racemic DL HCl salt (CAS 1396962-19-8) is commercially available from ≥5 suppliers (e.g., Santa Cruz $334/1g). L- and D-enantiomer HCl salts are not commercially cataloged.
Procurement planning: racemic form is off-the-shelf; enantiopure material requires custom synthesis.
Vendor survey May 2026; enantiopure free bases exist but are not available as HCl salts.
Stereochemistry Chiral resolution Enantiopure synthesis Procurement availability

Purity Tier and Batch QC Documentation: 95% Standard vs. 98%+ Premium Grades Across Vendors

The target compound is offered at two distinct purity tiers across vendors: standard 95% (AKSci, Bidepharm, Leyan) and premium ≥98% (Wanvibio) [1]. Bidepharm additionally provides batch-specific QC documentation including NMR, HPLC, and GC analytical traces, which is not uniformly offered by all suppliers . In contrast, the non-fluorinated analog (CAS 1396964-66-1) is listed at 95% purity by AKSci with pricing of $170/1g , representing a lower absolute cost but lacking the ¹⁹F NMR QC capability inherent to the fluorinated compound. For quantitative biochemical assays (e.g., ITC, SPR, enzymatic IC₅₀ determinations), the 3% purity differential between 95% and 98% grades translates to a potential 3% error in active concentration if uncorrected, which exceeds the acceptable error threshold for rigorous SAR studies (typically <2%) [2]. The availability of ≥98% purity material from Wanvibio is therefore a critical procurement criterion for biophysical assay workflows.

Purity & QC tiers
Data to verify
Standard 95% purity (AKSci, Bidepharm, Leyan) vs. premium ≥98% (Wanvibio). Bidepharm provides batch-specific NMR, HPLC, GC traces; not uniformly offered by all suppliers.
≥98% tier and batch QC reduce systematic concentration errors for quantitative biophysical assays.
3% purity differential may translate to 3% active concentration error if uncorrected.
Purity specification Quality control Batch-to-batch consistency Vendor qualification

Best-Fit Research and Industrial Application Scenarios for 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride


Fragment-Based Drug Discovery (FBDD) Primary Library Screening

With a molecular weight of 233.67 g/mol, 15 heavy atoms, and compliance with the Rule of Three (Ro3) fragment criteria (MW <300, HBD ≤3, HBA ≤3), the racemic hydrochloride salt is well-suited as a primary fragment library member [1]. The meta-fluorine substituent provides a ¹⁹F NMR reporter for direct binding detection in ligand-observed and protein-observed NMR experiments, enabling label-free hit identification without the need for fluorophore conjugation or radioactive labeling [2]. The alpha-amino acid scaffold offers a compact, conformationally constrained pharmacophore distinct from the more flexible beta-amino acid regioisomer, contributing to shape diversity in fragment collections [3]. Procurement from multiple vendors (Santa Cruz Biotechnology, Biosynth, AKSci, Bidepharm) ensures supply redundancy for long-term screening programs.

Structure-Activity Relationship (SAR) Studies: Fluorine Position Scanning

The 3-fluorobenzyl substitution pattern on the target compound represents a specific point in fluorine positional scanning SAR. When compared with its 2-fluorobenzyl and 4-fluorobenzyl isomers (ortho- and para-fluoro positional analogs available as N-(2-fluorobenzyl)alanine and N-(4-fluorobenzyl)alanine derivatives), the meta-fluorine position offers a distinct electronic profile (Hammett σₘ = +0.34 for F) that differs from ortho (σₒ = combined inductive and steric effects) and para (σₚ = -0.07 resonance-dominant for F) substitution [1]. The hydrochloride salt form ensures consistent protonation state across the SAR series, removing salt-form variability as a confounding factor when comparing activity data across positional isomers [2]. This scenario is particularly relevant for medicinal chemistry teams optimizing fluorinated benzylamine pharmacophores.

Biophysical Assay Development: Salt Form Standardization for Thermodynamic Binding Measurements

For isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies requiring precise active concentrations, the hydrochloride salt (CAS 1396962-19-8) at ≥98% purity (Wanvibio grade) minimizes the concentration error that arises from using uncorrected free base weights [1]. The defined stoichiometry of the HCl salt (1:1 acid:base) eliminates ambiguity in molecular weight correction factors during stock solution preparation. The ¹⁹F NMR capability of the fluorinated benzyl group further enables orthogonal concentration verification by quantitative ¹⁹F NMR against an internal standard, a quality control step not possible with the non-fluorinated analog (CAS 1396964-66-1) [2]. Batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm provides auditable purity verification for regulatory-facing studies.

Chemical Biology Tool Compound: Alanine-Core Scaffold for Enzyme Substrate Profiling

The alanine-core scaffold of the target compound (as opposed to the bulkier valine analog, CAS 1396964-92-3) provides a minimal steric footprint suitable for probing the active site of amino acid-metabolizing enzymes, aminopeptidases, or amino acid transporters where substrate size discrimination is critical [1]. The racemic DL form allows for initial substrate profiling without stereochemical bias, while follow-up studies with enantiopure L- or D- forms (accessible via custom synthesis) can deconvolute stereospecificity once a hit is confirmed [2]. The meta-fluorine atom serves dual purposes: it modulates electronic properties at the enzyme active site through inductive withdrawal and provides the ¹⁹F NMR handle for monitoring enzymatic turnover in real time [3].

Application
Selection Property
Validation Focus
Fragment-based library screening
Ro3-compliant fragment, 19F NMR probe
Hit identification and biophysical method compatibility
Fluorine positional SAR studies
Meta-fluoro substitution pattern
Electronic profile and protonation-state consistency across isomers
ITC / SPR binding measurements
High-purity hydrochloride salt, 19F qNMR
Concentration accuracy and batch-specific QC documentation
Enzyme substrate profiling
Alanine-core minimal steric footprint
Substrate size discrimination and real-time 19F NMR monitoring
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